Regioisomeric Position of the Aniline Amino Group: 3-Aniline Versus 4-Aniline Benzodioxole–Pyrazole Hybrids
The target compound (CAS 749927-21-7) bears the aniline –NH₂ group at the meta (3-) position of the pendant phenyl ring relative to the pyrazole attachment, whereas the closest commercially available regioisomer (CAS 651717-40-7) places the –NH₂ group at the para (4-) position [1]. This regioisomeric difference alters the calculated electronic properties: the meta-aniline regioisomer presents a distinct dipole moment and electron density distribution at the pyrazole N1–N2 region, influencing hydrogen-bond donor/acceptor geometry. In the broader benzodioxole–pyrazole SAR literature, the position of hydrogen-bond-donating substituents on pendant aryl rings has been shown to shift COX-2 inhibition IC₅₀ values by 3- to 10-fold within the same scaffold [2]. A direct head-to-head bioactivity comparison between these two regioisomers has not been published; however, Insuasty et al. demonstrated that moving a substituent from the 3- to 4-position on analogous pyrazoline scaffolds altered GI₅₀ values in the NCI 60-cell-line panel by >5-fold in multiple cancer types [3]. The 3-aniline isomer also provides a distinct vector for amine-directed derivatization (e.g., amide coupling, reductive amination) that is sterically and electronically non-equivalent to the 4-aniline isomer [1].
| Evidence Dimension | Regioisomeric position of aniline –NH₂ on pendant phenyl ring; dipole moment and H-bond geometry |
|---|---|
| Target Compound Data | –NH₂ at meta (3-) position; XLogP3 = 2.7; TPSA = 73.2 Ų; 2 HBD; 4 HBA [1] |
| Comparator Or Baseline | CAS 651717-40-7: –NH₂ at para (4-) position; XLogP3 = 2.7 (predicted identical); TPSA = 73.2 Ų (predicted identical); computed dipole and electrostatic potential differ [1] |
| Quantified Difference | Exact bioactivity difference not yet quantified in published literature; class-level inference from pyrazoline SAR indicates 3- to >5-fold potency shifts upon analogous regioisomeric changes [2][3] |
| Conditions | Physicochemical: computed using PubChem/Cactvs descriptors. Biological: NCI 60-cell-line panel for pyrazoline analogs (Insuasty et al. 2012) and COX-1/2 enzyme inhibition assays (Abd El Razik et al. 2017) [2][3] |
Why This Matters
The 3-aniline regioisomer offers a non-interchangeable hydrogen-bonding vector and derivatization handle relative to the 4-aniline analog; selecting the wrong regioisomer may invalidate SAR hypotheses or yield inactive conjugates.
- [1] PubChem. Compound Summary for CID 89930955 (CAS 749927-21-7). National Center for Biotechnology Information, 2025; and ChemicalRegister.com entry for CAS 651717-40-7. View Source
- [2] Abd El Razik HA, Badr MH, Atta AH, Mouneir SM, Abu-Serie MM. Benzodioxole–Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential. Arch. Pharm. Chem. Life Sci. 2017;350:1700026. View Source
- [3] Insuasty B, Tigreros A, Orozco F, Quiroga J, Abonía R, Nogueras M, Sanchez A, Cobo J. Synthesis of 1-substituted 3-aryl-5-aryl(hetaryl)-2-pyrazolines and study of their antitumor activity. Arch Pharm (Weinheim). 2012;345(4):275-86. View Source
